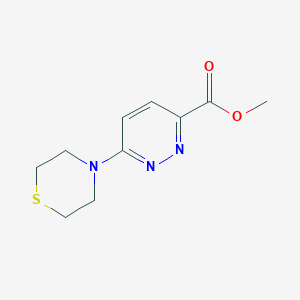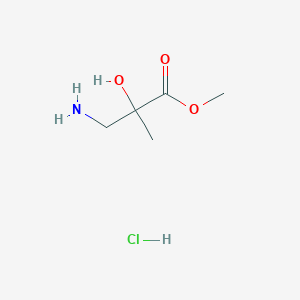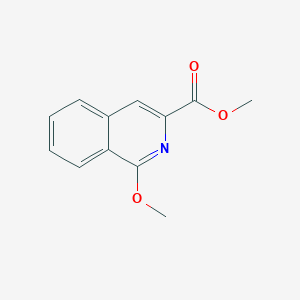
Methyl 1-methoxyisoquinoline-3-carboxylate
描述
“Methyl 1-methoxyisoquinoline-3-carboxylate” is an organic compound belonging to the family of isoquinolinones. It has a molecular weight of 217.22 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3 .
科学研究应用
Methyl 1-methoxyisoquinoline-3-carboxylate has a variety of scientific research applications due to its biochemical and physiological effects. It has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied as a potential treatment for neurological disorders, such as Alzheimer’s and Parkinson’s disease. Additionally, this compound has been studied for its potential to reduce inflammation, as well as its ability to act as an antioxidant.
作用机制
Methyl 1-methoxyisoquinoline-3-carboxylate is believed to act on several biochemical pathways, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the amount of acetylcholine in the body, which has a variety of effects, including the stimulation of nerve cells and the modulation of the immune system. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which can lead to an increase in serotonin levels and a decrease in inflammation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it beneficial for use in laboratory experiments. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been shown to modulate the immune system and increase serotonin levels.
实验室实验的优点和局限性
Methyl 1-methoxyisoquinoline-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a variety of biochemical and physiological effects that make it beneficial for research. However, there are some limitations to using this compound in laboratory experiments. It is not always easy to control the concentration of this compound, and it can be toxic at higher concentrations. Additionally, the effects of this compound on humans is not yet fully understood, so it should be used with caution.
未来方向
There are several possible future directions for research on Methyl 1-methoxyisoquinoline-3-carboxylate. One potential direction is to investigate the potential therapeutic applications of this compound. This could include further research into its effects on cancer cells, neurological disorders, inflammation, and other conditions. Additionally, research could be conducted to further understand the mechanism of action of this compound, as well as its effects on humans. Finally, research could be conducted to develop more efficient synthesis methods for this compound, as well as methods to more accurately control the concentration of this compound in laboratory experiments.
属性
IUPAC Name |
methyl 1-methoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNQFARWJSEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
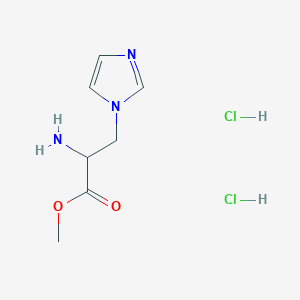
![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)
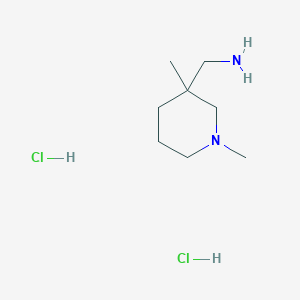

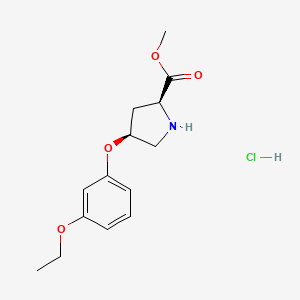

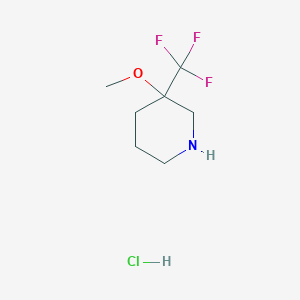
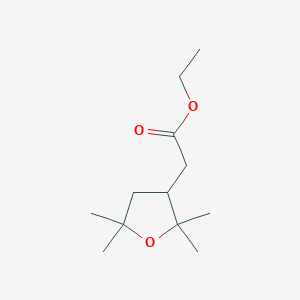

![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)
